[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride [2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16535907
InChI: InChI=1S/C7H14N2O3S.ClH/c1-13-3-2-5(8)7(12)9-4-6(10)11;/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11);1H
SMILES:
Molecular Formula: C7H15ClN2O3S
Molecular Weight: 242.72 g/mol

[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride

CAS No.:

Cat. No.: VC16535907

Molecular Formula: C7H15ClN2O3S

Molecular Weight: 242.72 g/mol

* For research use only. Not for human or veterinary use.

[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride -

Specification

Molecular Formula C7H15ClN2O3S
Molecular Weight 242.72 g/mol
IUPAC Name 2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid;hydrochloride
Standard InChI InChI=1S/C7H14N2O3S.ClH/c1-13-3-2-5(8)7(12)9-4-6(10)11;/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11);1H
Standard InChI Key ZCMADXFTIUIPKZ-UHFFFAOYSA-N
Canonical SMILES CSCCC(C(=O)NCC(=O)O)N.Cl

Introduction

Structural and Chemical Properties

Molecular Composition and Stereochemistry

[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride (C₇H₁₅ClN₂O₃S; MW 242.72 g/mol) features a branched aliphatic chain with critical functional groups positioned at C2 and C4. The methylsulfanyl (-S-CH₃) moiety at C4 introduces steric and electronic effects that influence molecular interactions, while the acetamido group at C2 enables peptide bond formation. X-ray crystallography of analogous compounds, such as L-methioninamide hydrochloride (C₅H₁₃ClN₂OS), reveals that the (S)-configuration at C2 is essential for biological activity .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid; hydrochloride
Canonical SMILESCSCCC(C(=O)NCC(=O)O)N.Cl
LogPEstimated 0.85 (calculated via XLogP3)
Hydrogen Bond Donors/Acceptors4/5

The hydrochloride salt form enhances aqueous solubility (≈23 mg/mL at 25°C), a critical factor for in vitro assays. Comparative analysis with the naphthalene-derivative analog (C₁₅H₁₉ClN₂OS) demonstrates that aromatic substitutions at the acetamido nitrogen reduce solubility but increase lipid membrane permeability .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra of the compound show distinctive peaks at 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide I), and 620 cm⁻¹ (C-S vibration), consistent with its functional groups. Nuclear magnetic resonance (NMR) data (¹H, 500 MHz, D₂O) reveals couplings between the α-proton (δ 3.89 ppm, d, J = 6.2 Hz) and β-methylene groups (δ 2.45–2.67 ppm), confirming the stereochemical integrity of the chiral center .

Synthesis and Manufacturing

Industrial-Scale Production

Commercial synthesis typically follows a three-step sequence:

  • Methionine Activation: L-methionine undergoes N-Boc protection followed by coupling with glycine ethyl ester using HOBt/DCC chemistry.

  • Deprotection and Cyclization: Acidic removal of the Boc group (HCl/dioxane) yields a reactive ammonium intermediate, which spontaneously cyclizes to form the butanamido core .

  • Salt Formation: Treatment with hydrochloric acid in anhydrous ether precipitates the hydrochloride salt with >99% purity (HPLC).

Table 2: Synthetic Yield Optimization

StepReagent RatioTemperature (°C)Yield (%)
Boc Protection1:1.2 (Boc₂O)0→2592
Glycine Coupling1:1.5 (HOBt)-1587
HCl Salt Precipitation1:3 (HCl:Et₂O)-2095

Scale-up challenges include controlling exothermic reactions during Boc deprotection and minimizing racemization at the α-carbon . Continuous flow reactors with in-line pH monitoring have improved batch consistency in pilot plants .

Comparative Analysis with Structural Analogs

Table 3: Functional Group Impact on Bioactivity

CompoundMIC (μg/mL)Solubility (mg/mL)LogP
Target compound32230.85
L-Methioninamide HCl 12841-0.2
Naphthalen-2-yl derivative 895.01

Shortening the carbon backbone (as in L-methioninamide) reduces membrane penetration efficiency, while aromatic substitutions enhance target affinity at the expense of solubility .

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